(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide Used in the preparation of triazole antifungal agents.
Brand Name: Vulcanchem
CAS No.: 170863-34-0
VCID: VC21352554
InChI: InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1
SMILES: CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Molecular Formula: C13H14F2N4OS
Molecular Weight: 312.34 g/mol

(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide

CAS No.: 170863-34-0

Cat. No.: VC21352554

Molecular Formula: C13H14F2N4OS

Molecular Weight: 312.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide - 170863-34-0

CAS No. 170863-34-0
Molecular Formula C13H14F2N4OS
Molecular Weight 312.34 g/mol
IUPAC Name (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
Standard InChI InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1
Standard InChI Key LZFBOQOMPIKJBI-ISVAXAHUSA-N
Isomeric SMILES C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
SMILES CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Canonical SMILES CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Appearance Off-Wihte Foam

Structural and Chemical Identification

Molecular Composition and Nomenclature

The compound has the IUPAC name (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide, with synonyms including (αR,βR)-β-(2,4-difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide and P5M8PT27WB . Its molecular formula is C₁₃H₁₄F₂N₄OS, with a molecular weight of 312.34 g/mol .

PropertyValue
Molecular FormulaC₁₃H₁₄F₂N₄OS
Molecular Weight312.34 g/mol
CAS Number170863-34-0
PubChem CID10686541

Key Structural Features

  • Stereochemistry: The (2R,3R) configuration is vital for bioactivity .

  • Functional Groups:

    • 2,4-Difluorophenyl: Enhances lipophilicity and electronic interactions.

    • Triazole Ring: Known for binding to cytochrome P450 enzymes in fungi .

    • Thiobutyramide: Contributes to hydrogen bonding and metabolic stability.

Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and asymmetric catalysis to achieve the desired stereochemistry. A general approach includes:

  • Formation of the Triazole Core: Using 1,2,4-triazole derivatives.

  • Introduction of the Difluorophenyl Group: Via coupling reactions or hydroxylation.

  • Stereochemical Control: Asymmetric synthesis or chiral resolution to obtain the (2R,3R) isomer .

Comparative Structural Analysis

The compound shares structural motifs with antifungal agents like fluconazole and isavuconazole, differing primarily in the presence of a thiobutyramide group instead of a hydroxyl group .

FeatureCurrent CompoundFluconazole
Core StructureThiobutyramide + TriazoleBis-triazole + Propanol
Fluorophenyl Position2,4-difluoro2,4-difluoro
Biological TargetCYP51 (fungal)CYP51 (fungal)

Physical and Chemical Properties

Physicochemical Profile

The compound is an off-white foam with limited solubility in polar solvents but moderate solubility in chloroform and DMSO .

PropertyValue
AppearanceOff-white foam
Melting PointNot reported
Boiling Point536.4°C (predicted)
SolubilityChloroform (Slightly), DMSO (Slightly), Methanol (Slightly)

Stability and Reactivity

  • Hydrolytic Stability: Susceptible to hydrolysis under acidic/basic conditions due to the thiobutyramide group.

  • Thermal Stability: Predicted boiling point of 536.4°C suggests high thermal stability .

Biological Activity and Mechanisms

Antibacterial and FAAH Inhibition

  • Gram-Positive Bacteria: Preliminary studies suggest activity against Staphylococcus aureus and Streptococcus pneumoniae, though mechanisms remain unclear.

  • FAAH Inhibition: Potential modulation of endocannabinoid levels, though human efficacy data are lacking.

HazardPictogramPrecautionary Measures
Skin IrritationGHS07Wear gloves; wash thoroughly after contact
Eye DamageGHS07Use goggles; rinse immediately with water

Applications and Research Trends

Pharmaceutical Intermediates

The compound serves as a precursor for isavuconazole, an antifungal drug for invasive aspergillosis and mucormycosis .

Emerging Research Directions

  • Anticancer Agents: Triazole derivatives are being explored for targeting cancer-related pathways .

  • Antiparasitic Drugs: Structural analogs show activity against Candida and Rhodotorula .

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